molecular formula C5H4ClF3N2O2S B1469228 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride CAS No. 1342246-36-9

1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride

Cat. No. B1469228
CAS RN: 1342246-36-9
M. Wt: 248.61 g/mol
InChI Key: ADPYJZIMKJKNGI-UHFFFAOYSA-N
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Description

The compound “1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride” is a sulfonyl chloride derivative of an imidazole ring with a trifluoroethyl group attached. The trifluoroethyl group is a common moiety in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, which is a key component of many biologically active compounds. The sulfonyl chloride group is highly reactive and often used in organic synthesis as it can easily form sulfonamides and sulfonic esters .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached at one carbon and a sulfonyl chloride group attached at the 4-position. The trifluoroethyl group would likely add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .


Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and can undergo various reactions, including substitution reactions with nucleophiles to form sulfonamides and sulfonic esters. The imidazole ring can also participate in various reactions, particularly at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoroethyl group could increase the compound’s lipophilicity, while the sulfonyl chloride group would make the compound highly reactive. The imidazole ring could potentially participate in hydrogen bonding .

Scientific Research Applications

Synthesis of N-Sulfonyl Imines

Imidazole derivatives are used as catalysts and solvents in the synthesis of N-sulfonyl imines. For instance, 3-methyl-1-sulfonic acid imidazolium chloride, an ionic liquid, has been employed as an efficient and recyclable catalyst for the preparation of N-sulfonyl imines via condensation of sulfonamides with aldehydes and isatin at room temperature, yielding high to excellent outcomes (Zolfigol et al., 2010).

Sensitivity Studies of Imidazole Derivatives

Research on imidazole-1-sulfonyl azide hydrochloride and its salts has shown the impact sensitivity of these compounds, with alternative salts being evaluated for safer handling. These findings contribute to the safer use and handling of imidazole-derived reagents in laboratory settings (Fischer et al., 2012).

Room Temperature Ionic Liquids

Direct trifluoroethylation of imidazole derivatives facilitates the production of room temperature ionic liquids (RTILs), demonstrating the utility of these reactions in creating novel materials with potential applications in green chemistry and material science (Zhang, Martin, Desmarteau, 2003).

Optical Properties and Applications

Studies on fused π-conjugated imidazolium chlorides, including those with trifluoromethyl groups, have explored their optical properties, demonstrating the influence of substituents and anion character on absorption and emission wavelengths. These properties suggest applications in optoelectronic devices and sensors (Takagi et al., 2015).

Synthesis of Sulfur(VI) Fluorides

Imidazole derivatives have been used in the synthesis of sulfur(VI) fluorides, offering a simplified procedure for preparing these compounds from sulfonyl imidazoles. This research has implications for the development of new reagents and materials in organic synthesis (Passia et al., 2022).

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous due to their high reactivity. They can cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry as a potential precursor for the synthesis of biologically active compounds. Further studies would be needed to explore its potential uses .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYJZIMKJKNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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